molecular formula C18H12F4N2O4 B12502703 {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate

Cat. No.: B12502703
M. Wt: 396.3 g/mol
InChI Key: RTVAOZGRLWTJIS-UHFFFAOYSA-N
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Description

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a trifluoromethoxyphenyl group, an oxadiazole ring, and a fluoro-methylbenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a dehydrating agent.

    Introduction of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a trifluoromethoxy group is introduced to the phenyl ring.

    Attachment of the Fluoro-Methylbenzoate Moiety: This step typically involves esterification or similar reactions to attach the fluoro-methylbenzoate group to the oxadiazole ring.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate stands out due to its unique combination of functional groups. Similar compounds include:

    Methyl benzoate: Known for its use in fragrances and as a solvent.

    Ethyl benzoate: Used in flavorings and as an intermediate in organic synthesis.

    Vinyl benzoate: Utilized in polymer chemistry and as a monomer for producing various polymers.

The presence of the trifluoromethoxyphenyl group and the oxadiazole ring in this compound imparts unique chemical properties that differentiate it from these similar compounds.

Properties

Molecular Formula

C18H12F4N2O4

Molecular Weight

396.3 g/mol

IUPAC Name

[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate

InChI

InChI=1S/C18H12F4N2O4/c1-10-2-3-12(8-14(10)19)17(25)26-9-15-23-16(24-28-15)11-4-6-13(7-5-11)27-18(20,21)22/h2-8H,9H2,1H3

InChI Key

RTVAOZGRLWTJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)F

Origin of Product

United States

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